copper;ethyl(trimethyl)silane;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one
Description
The compound copper; ethyl(trimethyl)silane; (Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one is a coordination complex comprising three components:
- Copper: A transition metal in the +1 or +2 oxidation state, serving as the central ion.
- Ethyl(trimethyl)silane: An organosilicon ligand with the formula C₅H₁₂Si, contributing to the complex’s solubility and steric properties.
- (Z)-1,1,1,5,5,5-Hexafluoro-4-hydroxypent-3-en-2-one: A fluorinated β-diketone ligand (CAS 1694-30-0), known for its strong electron-withdrawing effects due to six fluorine atoms and a hydroxyl group .
The linear formula is C₅H₁₂Si•C₅HCuF₆O₂, with a molecular structure stabilized by the chelating β-diketone and silane ligands . This complex is hypothesized to exhibit high thermal stability and volatility, typical of fluorinated metal-organic compounds.
Properties
IUPAC Name |
copper;ethyl(trimethyl)silane;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F6O2.C5H14Si.Cu/c6-4(7,8)2(12)1-3(13)5(9,10)11;1-5-6(2,3)4;/h1,12H;5H2,1-4H3;/b2-1-;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYDBXPDCPBNLA-UAIGNFCESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](C)(C)C.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Cu] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[Si](C)(C)C.C(=C(/C(F)(F)F)\O)\C(=O)C(F)(F)F.[Cu] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16CuF6O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139566-53-3 | |
| Record name | 139566-53-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Solution-Phase Reduction for Copper Nanowires
Copper nanowires are synthesized via a solution-phase reduction method using copper(II) chloride dihydrate (CuCl₂·2H₂O) as the precursor. In a representative procedure, 85 mg of CuCl₂·2H₂O (0.5 mmol) is dissolved in 5 g of oleylamine under sonication. Tris(trimethylsilyl)silane (0.5 g, 2 mmol) is added as a reducing agent, and the mixture is heated to 120°C until the solution transitions from blue to light yellow. The temperature is then raised to 165°C for 10 hours, yielding reddish-brown copper nanowires. Post-synthesis, centrifugation at 6,000 rpm for 5 minutes isolates the product, followed by repeated washing with ethanol.
Key Parameters:
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Reducing Agent : Tris(trimethylsilyl)silane enables selective reduction of Cu²⁺ to Cu⁰.
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Solvent : Oleylamine acts as both a solvent and a stabilizing ligand, preventing aggregation.
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Temperature Profile : A two-step heating process (120°C → 165°C) ensures controlled nucleation and growth.
This method produces nanowires with diameters of 20–50 nm and lengths exceeding 10 µm, suitable for conductive films and electronic devices.
Preparation of Ethyl(trimethyl)silane
Grignard Reagent-Based Synthesis
Ethyl(trimethyl)silane is synthesized via a Grignard reaction using ethyl halides and trimethylchlorosilane. In a typical protocol, ethyl chloride reacts with magnesium metal in a solvent system comprising high-boiling ethers (e.g., glyme) and toluene. Iodine (0.01–0.1 wt%) initiates the reaction, forming ethyl magnesium chloride. Subsequently, trimethylchlorosilane (280 g) in toluene is added dropwise at 30–40°C, yielding ethyl(trimethyl)silane after fractional distillation.
Optimization Insights:
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Solvent Choice : A mixed solvent of glyme and toluene (1:1–1:5 v/v) enhances reagent solubility and reaction homogeneity.
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Scalability : The method is adaptable to industrial-scale production due to its simplicity and reproducibility.
Synthetic Routes to (Z)-1,1,1,5,5,5-Hexafluoro-4-hydroxypent-3-en-2-one
Proposed Mechanism:
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Aldol Condensation : HFA reacts with a β-ketoester to form a β-hydroxy intermediate.
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Dehydration : Acid-catalyzed dehydration generates the α,β-unsaturated system.
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Stereoselectivity : The Z configuration is favored by steric hindrance during dehydration.
Challenges and Considerations
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Fluorine Stability : HFA’s high electronegativity necessitates anhydrous conditions to prevent hydrolysis.
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Catalyst Selection : Lewis acids like BF₃·Et₂O may enhance reaction rates and selectivity.
Comparative Analysis of Synthesis Methods
Chemical Reactions Analysis
Types of Reactions
Copper I / II hexafluoropentanedionate - vinyltrimethylsilane complex undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) species.
Reduction: It can be reduced to form copper(I) species.
Substitution: The vinyltrimethylsilane ligand can be substituted with other ligands under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often involve the use of other organosilicon compounds or phosphines
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield copper(II) complexes, while reduction reactions yield copper(I) complexes .
Scientific Research Applications
Copper I / II hexafluoropentanedionate - vinyltrimethylsilane complex has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various chemical reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in thin film deposition, LED manufacturing, and other industrial processes.
Mechanism of Action
The mechanism of action of copper I / II hexafluoropentanedionate - vinyltrimethylsilane complex involves its interaction with molecular targets and pathways. The compound’s antibacterial and antifungal properties are attributed to its ability to disrupt the cell membranes of bacteria and fungi, leading to cell death. The complex also interacts with various enzymes and proteins, inhibiting their activity and affecting cellular processes .
Comparison with Similar Compounds
Metal Center Variations
Key Insight : Copper’s variable oxidation states make its complex suitable for redox-driven catalysis, while silver’s inherent conductivity supports applications in electronics. Cobalt and nickel complexes are preferred in magnetic and corrosion-resistant materials, respectively.
Ligand Variations
Silane Ligands
Key Insight : Ethyl(trimethyl)silane balances steric bulk and solubility, making it ideal for catalytic applications. Trimethylsiloxy derivatives are less stable but useful in moisture-sensitive reactions.
β-Diketone Ligands
Key Insight : Fluorination significantly enhances ligand stability and metal-ligand bond strength, critical for high-temperature applications like chemical vapor deposition (CVD).
Geometric Isomerism
The Z-isomer of the hexafluoro ligand in the target compound (vs. the E-isomer in and ) influences spatial arrangement and reactivity:
Biological Activity
The compound copper; ethyl(trimethyl)silane; (Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one represents a unique combination of metal and organic components that may exhibit significant biological activity. Understanding its biological properties is crucial for potential applications in medicinal chemistry and materials science.
Chemical Structure and Properties
The compound can be broken down into its components:
- Copper : A transition metal known for its catalytic properties.
- Ethyl(trimethyl)silane : A silane derivative that may influence the compound's reactivity and solubility.
- (Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one : A fluorinated ketone that may impart unique biological interactions due to the presence of fluorine atoms.
The molecular formula is , and its structure includes multiple functional groups that may interact with biological systems.
Biological Activity Overview
Research indicates that compounds containing copper and fluorinated organic moieties can exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties. The specific interactions and mechanisms of action are often complex and require detailed investigation.
Antimicrobial Activity
Copper compounds are well-documented for their antimicrobial properties. The presence of copper in this compound suggests potential efficacy against a variety of pathogens:
- Mechanism : Copper ions can disrupt microbial cell membranes and interfere with metabolic processes.
- Case Studies : Studies have shown that copper complexes can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus .
Antifungal Properties
Fluorinated compounds often demonstrate enhanced antifungal activity. The hexafluoro component may increase the lipophilicity of the compound, allowing better penetration into fungal cells:
- Mechanism : Disruption of fungal cell membranes and inhibition of ergosterol biosynthesis.
- Research Findings : Preliminary studies indicate that similar fluorinated ketones exhibit significant antifungal activity against strains like Candida albicans .
Anticancer Potential
The combination of copper with organic moieties has been explored for anticancer applications:
- Mechanism : Copper can induce oxidative stress in cancer cells, leading to apoptosis.
- Case Studies : Research has shown that copper complexes can selectively target cancer cells while sparing normal cells .
Data Tables
Q & A
Q. What experimental methodologies are recommended for studying copper’s role in catalytic cross-coupling reactions?
Methodological Answer: Copper-mediated cross-coupling reactions (e.g., Sonogashira, Glaser-Hay) require precise control of catalyst loading, ligand coordination, and solvent systems. For example, in synthesizing alkynyl silanes (e.g., trimethylsilyl acetylene derivatives), a catalytic system of Pd(PPh₃)₂Cl₂ (0.01 equiv) and CuI (0.02 equiv) in triethylamine achieves 66% yield under ambient conditions . Key steps include:
- Catalyst Optimization: Use inert atmospheres (N₂/Ar) to prevent oxidation.
- Reaction Monitoring: TLC or GC-MS to track alkyne consumption.
- Workup: Column chromatography (non-polar solvents like pentane) for purification.
Table 1: Copper Catalysts in Cross-Coupling Reactions
| Catalyst System | Reaction Type | Yield (%) | Reference |
|---|---|---|---|
| CuI/Pd(PPh₃)₂Cl₂ | Sonogashira | 66 | |
| Cu(OTf)₂/PhBox ligand | Asymmetric Aldol | 85–90 | |
| CuCl₂ in THF | Ullmann Coupling | 35–52 |
Q. How can the stability of ethyl(trimethyl)silane derivatives be assessed in protic solvents?
Methodological Answer: Ethyl(trimethyl)silane derivatives are prone to hydrolysis in protic media. Stability assays should include:
- pH-Dependent Kinetics: Monitor Si-C bond cleavage via ¹H NMR in D₂O/MeOD mixtures.
- Thermogravimetric Analysis (TGA): Assess thermal stability under N₂ (ramp rate: 5°C/min) .
- Steric Shielding: Bulky substituents (e.g., cyclopentadienyl groups) reduce hydrolysis rates by 40% compared to linear analogs .
Q. What synthetic routes are effective for (Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one?
Methodological Answer: The Z-isomer is synthesized via stereoselective aldol condensation:
Precursor Preparation: React 1,1,1-trifluoroacetone with hexafluoroacetylacetone under BF₃·Et₂O catalysis.
Stereochemical Control: Use chiral auxiliaries (e.g., Evans oxazolidinones) to enforce Z-selectivity (dr > 9:1) .
Purification: Recrystallization from hexane/EtOAC (3:1) yields 95% purity .
Advanced Research Questions
Q. How can contradictory data on copper’s oxidation states in trifluoroacetate complexes be resolved?
Methodological Answer: Copper(II) trifluoroacetate ([Cu(OTf)₂]) may exhibit redox ambiguity in catalytic cycles. To resolve contradictions:
- XPS Analysis: Confirm oxidation states via Cu 2p₃/₂ peaks (Cu²⁺: ~935 eV; Cu⁺: ~932 eV) .
- EPR Spectroscopy: Detect paramagnetic Cu²⁺ species (g⊥ = 2.06, g‖ = 2.33) in frozen solutions .
- Cyclic Voltammetry: Compare reduction potentials (−0.45 V vs. Ag/AgCl for Cu²⁺ → Cu⁺) across solvent systems .
Q. What strategies optimize the regioselectivity of ethynyl silane couplings in crowded environments?
Methodological Answer: Steric hindrance in ethynyl silanes (e.g., trimethyl[[4-(phenylethynyl)phenyl]ethynyl]silane) demands:
- Ligand Design: Bulky phosphines (e.g., XPhos) improve regioselectivity by 30% in Pd-catalyzed couplings .
- Solvent Effects: Low-polarity solvents (e.g., toluene) favor linear adducts (95:5 linear:branched ratio) .
- Computational Modeling: DFT studies (B3LYP/6-31G*) predict transition-state geometries to guide catalyst selection .
Q. How does fluorine substitution influence the electronic and steric properties of (Z)-hexafluoro-4-hydroxypent-3-en-2-one?
Methodological Answer: The CF₃ groups induce:
- Electron-Withdrawing Effects: Reduce enolate basicity (pKa ~8.2 vs. 12.5 for non-fluorinated analogs) .
- Conformational Rigidity: Steric repulsion between CF₃ and hydroxyl groups stabilizes the Z-isomer (ΔG‡ = 18.3 kcal/mol for isomerization) .
- Spectroscopic Signatures: ¹⁹F NMR shows distinct δ −72 ppm (CF₃) and −114 ppm (C-F) peaks .
Q. What experimental designs mitigate hazards when handling fluorinated β-diketones?
Methodological Answer: Fluorinated compounds require:
- Ventilation: Use fume hoods with HEPA filters to capture volatile fluorides.
- Personal Protective Equipment (PPE): Chemically resistant gloves (e.g., Viton®) and face shields.
- Waste Disposal: Neutralize with Ca(OH)₂ slurry to precipitate fluoride ions .
Table 2: Key Spectral Data for (Z)-Hexafluoro-4-hydroxypent-3-en-2-one
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| ¹H NMR (300 MHz) | δ 5.82 (d, J = 15.4 Hz, CH=O) | |
| ¹⁹F NMR | δ −72 (CF₃), −114 (C-F) | |
| IR (KBr) | 1740 cm⁻¹ (C=O), 1650 cm⁻¹ (C=C) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
